1-amino-N'-hydroxycyclopentane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N’-hydroxycyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then subjected to a reaction with an amine, such as ammonia, under specific conditions to yield the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-N’-hydroxycyclopentane-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
1-amino-N’-hydroxycyclopentane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-amino-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-amino-N-hydroxycyclopentanecarboxamide: Similar in structure but differs in the functional groups attached to the cyclopentane ring.
Cyclopentanecarboxamide: Another related compound with different substituents on the cyclopentane ring.
Uniqueness
1-amino-N’-hydroxycyclopentane-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in research and development .
Eigenschaften
Molekularformel |
C6H13N3O |
---|---|
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
1-amino-N'-hydroxycyclopentane-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c7-5(9-10)6(8)3-1-2-4-6/h10H,1-4,8H2,(H2,7,9) |
InChI-Schlüssel |
TXIFWNZLQVCPGW-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCC(C1)(/C(=N/O)/N)N |
Kanonische SMILES |
C1CCC(C1)(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.